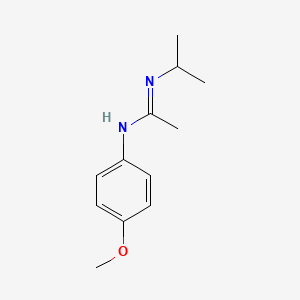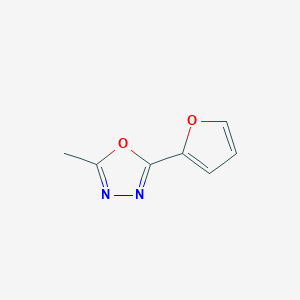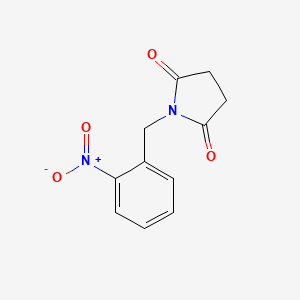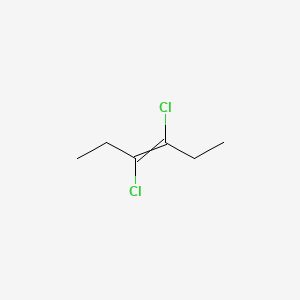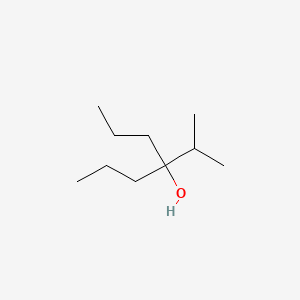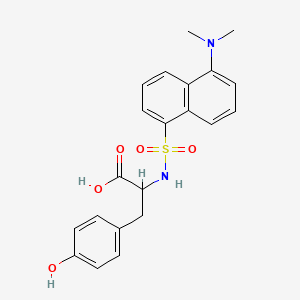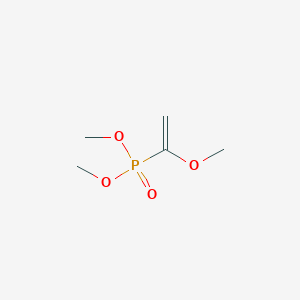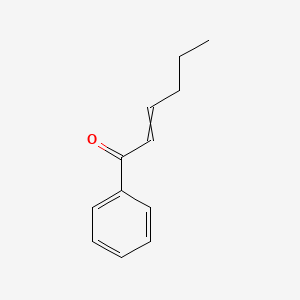
1-Phenyl-2-hexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-hexen-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with hexanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate β-hydroxy ketone, which then undergoes dehydration to yield the enone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-hexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-hexen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-hexen-1-one involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting cellular pathways.
Comparación Con Compuestos Similares
1-Phenyl-2-hexen-1-one can be compared with other enones such as:
1-Phenyl-1-buten-3-one: Similar structure but with a shorter carbon chain.
1-Phenyl-2-buten-1-one: Similar structure but with a different position of the double bond.
1-Phenyl-2-penten-1-one: Similar structure but with a different length of the carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which can influence its reactivity and the types of reactions it undergoes.
Propiedades
Número CAS |
42925-43-9 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4-10H,2-3H2,1H3 |
Clave InChI |
OKSZEVRIKYIDHI-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
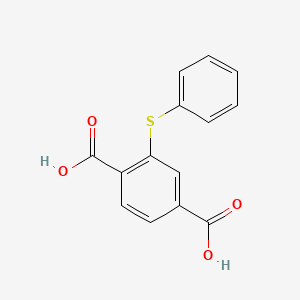
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)

![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
